1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction could produce amine derivatives.
Scientific Research Applications
1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-3-methyl-1H-pyrazol-5-amine
- 5-methyl-1-propyl-1H-pyrazol-3-amine
- 1-(1-cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
Uniqueness
1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its dual pyrazole structure also provides a versatile scaffold for further functionalization and derivatization.
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-8-12(10(3)15-17)13-5-11-6-14-16(4)7-11;/h6-9,13H,5H2,1-4H3;1H |
InChI Key |
AJAQWLFZCVJPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)C)C(C)C.Cl |
Origin of Product |
United States |
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